6-Cyano-2-fluoronicotinic acid
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Overview
Description
6-Cyano-2-fluoronicotinic acid is a chemical compound with the molecular formula C7H3FN2O2 It is a derivative of nicotinic acid, where the hydrogen atom at the 2-position is replaced by a fluorine atom and the hydrogen atom at the 6-position is replaced by a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyano-2-fluoronicotinic acid typically involves multi-step reactions. One common method starts with 2,5-dibromopyridine as the raw material. The process involves a catalyst exchange using an isopropyl magnesium chloride Grignard reagent, followed by a reaction with chloroformate or Boc2O to generate 6-bromonicotinate. This intermediate is then subjected to fluoridation to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, including the use of efficient catalysts and optimized reaction conditions, are likely applied to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Cyano-2-fluoronicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The cyano group can be reduced to an amine or oxidized to a carboxylic acid.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: Reagents like hydrogen gas with a palladium catalyst for reduction, or potassium permanganate for oxidation.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki–Miyaura coupling.
Major Products Formed
Substitution Reactions: Products include substituted nicotinic acids.
Oxidation and Reduction Reactions: Products include amines or carboxylic acids.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
6-Cyano-2-fluoronicotinic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Cyano-2-fluoronicotinic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
6-Fluoronicotinic Acid: Similar structure but lacks the cyano group.
2-Cyano-6-fluoropyridine: Similar structure but lacks the carboxylic acid group.
Uniqueness
6-Cyano-2-fluoronicotinic acid is unique due to the presence of both the cyano and fluorine groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .
Properties
Molecular Formula |
C7H3FN2O2 |
---|---|
Molecular Weight |
166.11 g/mol |
IUPAC Name |
6-cyano-2-fluoropyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H3FN2O2/c8-6-5(7(11)12)2-1-4(3-9)10-6/h1-2H,(H,11,12) |
InChI Key |
KCUXOPJEHLPKLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1C#N)F)C(=O)O |
Origin of Product |
United States |
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